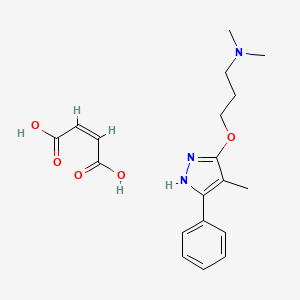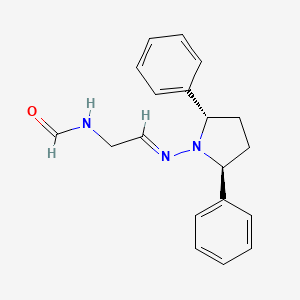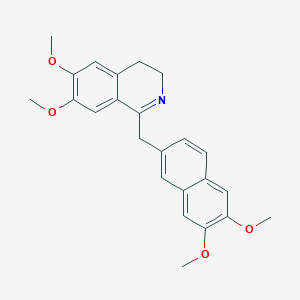
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a naphthalene ring system substituted with methoxy groups and a dihydroisoquinoline moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: The starting material, 6,7-dimethoxynaphthalene, is subjected to a Friedel-Crafts alkylation reaction to introduce a methyl group at the 2-position, forming 2-methyl-6,7-dimethoxynaphthalene.
Oxidation: The methyl group is then oxidized to form the corresponding aldehyde, 2-formyl-6,7-dimethoxynaphthalene.
Reductive amination: The aldehyde undergoes reductive amination with 6,7-dimethoxy-3,4-dihydroisoquinoline to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can interact with receptor proteins, altering signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the naphthalene moiety and has different chemical properties and biological activities.
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone: This compound has a ketone group instead of the dihydroisoquinoline moiety, leading to different reactivity and applications.
6,7-Dimethoxy-2-naphthaldehyde: This compound has an aldehyde group and is used in different synthetic applications compared to the dihydroisoquinoline derivative.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
37708-04-6 |
|---|---|
Formule moléculaire |
C24H25NO4 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
1-[(6,7-dimethoxynaphthalen-2-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C24H25NO4/c1-26-21-11-16-6-5-15(9-18(16)13-23(21)28-3)10-20-19-14-24(29-4)22(27-2)12-17(19)7-8-25-20/h5-6,9,11-14H,7-8,10H2,1-4H3 |
Clé InChI |
MEPXRRRAPSSBAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC4=CC(=C(C=C4C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


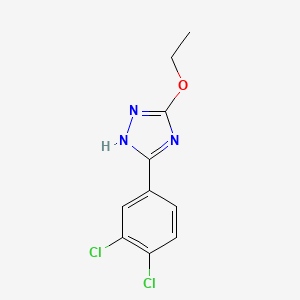
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
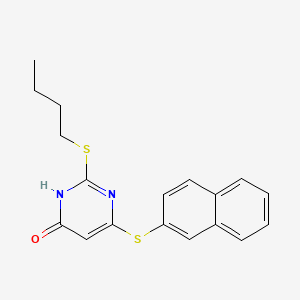
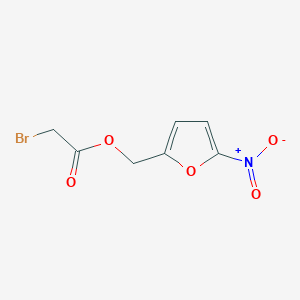
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)
![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)
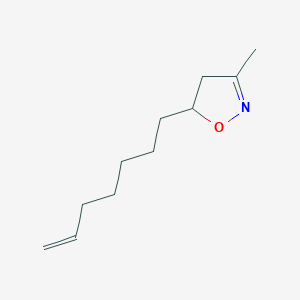
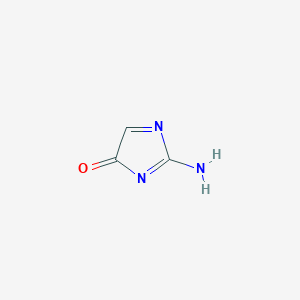

![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
